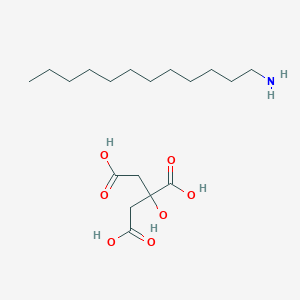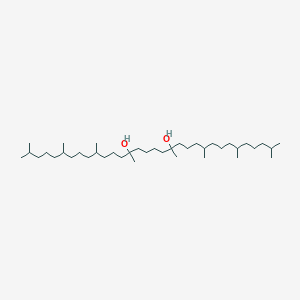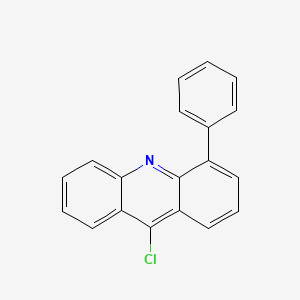
9-Chloro-4-phenylacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Chloro-4-phenylacridine is a heterocyclic aromatic compound belonging to the acridine family Acridines are known for their wide range of applications in medicinal chemistry, particularly as anticancer agents, antibacterial agents, and fluorescent dyes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 9-chloro-4-phenylacridine involves the cyclization of N-phenylanthranilic acid with phosphoryl chloride. This reaction typically proceeds in two steps:
Formation of the intermediate: N-phenylanthranilic acid is treated with phosphoryl chloride to form an intermediate.
Cyclization: The intermediate undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The compound can be oxidized to form acridone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of this compound can lead to the formation of acridane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: 9-amino-4-phenylacridine, 9-alkoxy-4-phenylacridine.
Oxidation Products: 9-chloroacridone.
Reduction Products: 9-chloroacridane.
Wissenschaftliche Forschungsanwendungen
9-Chloro-4-phenylacridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various acridine derivatives.
Biology: Employed in studies involving DNA intercalation due to its planar structure, which allows it to insert between DNA base pairs.
Medicine: Investigated for its potential anticancer and antibacterial properties. It has shown promise in inhibiting the growth of certain cancer cells and bacteria.
Industry: Utilized in the development of fluorescent dyes and optical sensors due to its photophysical properties
Wirkmechanismus
The mechanism of action of 9-chloro-4-phenylacridine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as replication and transcription. This mechanism is particularly relevant in its anticancer and antibacterial activities, where it interferes with the growth and proliferation of cells .
Vergleich Mit ähnlichen Verbindungen
Acridine: The parent compound of 9-chloro-4-phenylacridine, known for its use in fluorescent dyes and antiseptics.
Acridone: An oxidized form of acridine, used in various chemical syntheses.
Acridane: A reduced form of acridine, though less stable and less commonly used.
Uniqueness of this compound: The presence of the chlorine atom at the 9th position and the phenyl group at the 4th position distinguishes this compound from other acridine derivatives.
Eigenschaften
CAS-Nummer |
105643-27-4 |
|---|---|
Molekularformel |
C19H12ClN |
Molekulargewicht |
289.8 g/mol |
IUPAC-Name |
9-chloro-4-phenylacridine |
InChI |
InChI=1S/C19H12ClN/c20-18-15-9-4-5-12-17(15)21-19-14(10-6-11-16(18)19)13-7-2-1-3-8-13/h1-12H |
InChI-Schlüssel |
XUHXFEWUWHRCKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C(C4=CC=CC=C4N=C32)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-Methoxy-5,5-dimethyl-2-(propan-2-yl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14317375.png)

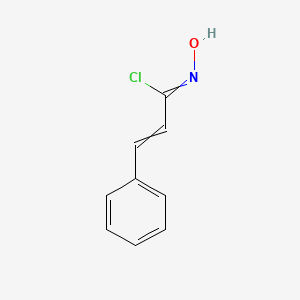
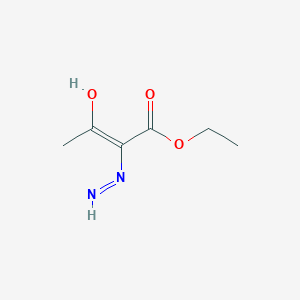
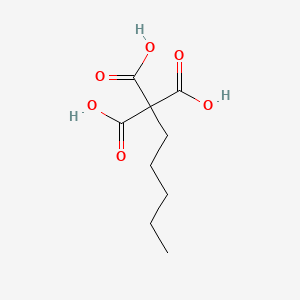
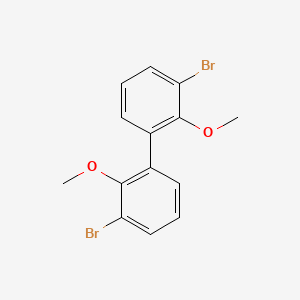

![{2-[2-(4-Bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}methanol](/img/structure/B14317403.png)
![N',N'-Dimethyl-N-[2-(2-oxo-2-phenylethoxy)phenyl]formohydrazide](/img/structure/B14317409.png)
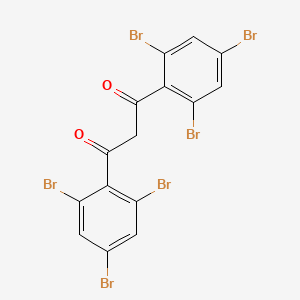
![({[(2,2-Dichloroethenyl)oxy]methoxy}methyl)benzene](/img/structure/B14317436.png)
